N-(3-bromo-4-phenoxyphenyl)methanesulfonamide
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Overview
Description
N-(3-bromo-4-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H12BrNO3S and a molecular weight of 342.21 g/mol . This compound is characterized by the presence of a bromine atom, a phenoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-bromo-4-phenoxyphenyl)methanesulfonamide can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-4-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Catalysts such as palladium and copper are used in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
N-(3-bromo-4-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-bromo-4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-methylphenyl)methanesulfonamide
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(4-bromo-2-phenoxyphenyl)methanesulfonamide
Uniqueness
N-(3-bromo-4-phenoxyphenyl)methanesulfonamide is unique due to the presence of both a bromine atom and a phenoxy group on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H12BrNO3S |
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Molecular Weight |
342.21 g/mol |
IUPAC Name |
N-(3-bromo-4-phenoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-19(16,17)15-10-7-8-13(12(14)9-10)18-11-5-3-2-4-6-11/h2-9,15H,1H3 |
InChI Key |
MICKANTVFNDQQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OC2=CC=CC=C2)Br |
Origin of Product |
United States |
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